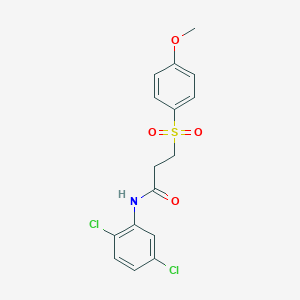
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate . It is part of the large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is C9H10BrN . The SMILES string representation is Brc1ccc2CCNCc2c1 .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 212.09 , a refractive index of n20/D 1.568 (lit.) , a boiling point of 232-233 °C (lit.) , and a density of 1.064 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
- 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a key intermediate in the synthesis of various chemical compounds. Choi et al. (2004) developed efficient synthetic routes for key intermediates including 7-bromo-2-methylquinoline-5,8-dione, highlighting its significance in chemical transformations (Choi & Chi, 2004).
- The compound is also used in the synthesis of novel derivatives. For instance, Kefayati et al. (2012) utilized it in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing its versatility in chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Pharmaceutical and Biological Research
- Majumdar and Mukhopadhyay (2003) explored its use in the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, suggesting potential applications in pharmaceutical research (Majumdar & Mukhopadhyay, 2003).
- Ma et al. (2007) isolated new compounds from the red alga Rhodomela confervoides, including derivatives of 1,2,3,4-tetrahydroisoquinoline, indicating its occurrence in natural products and potential biological relevance (Ma et al., 2007).
Material Science and Environmental Applications
- Faty, Rashed, and Youssef (2015) conducted research on the antimicrobial properties of novel derivatives synthesized from brominated tetrahydroisoquinolines, pointing towards its applications in material science and environmental studies (Faty, Rashed, & Youssef, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-2-methyl-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRFBHOQTPBMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2667992.png)
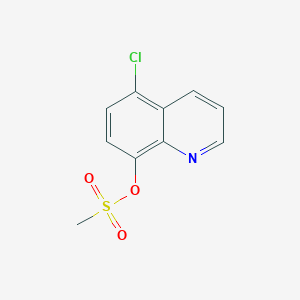
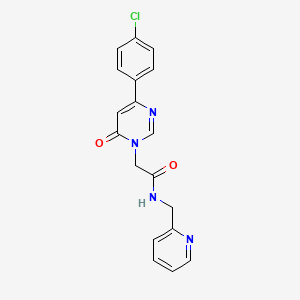
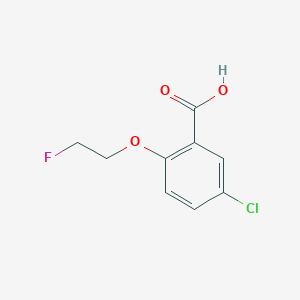

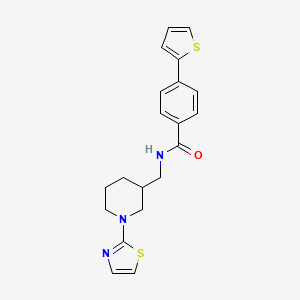
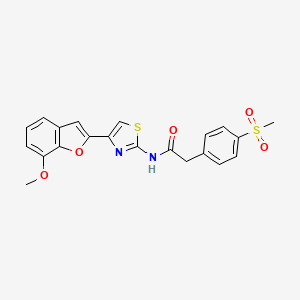
![1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2668003.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)
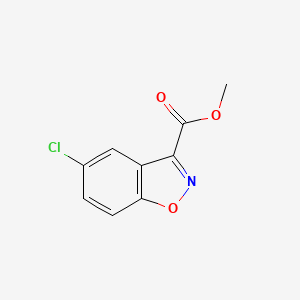
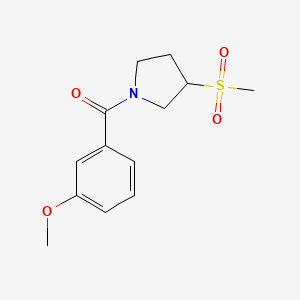
![N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2668011.png)
